5-Iodo-4H-imidazole-2-carboxylic acid ethyl ester
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Overview
Description
5-Iodo-4H-imidazole-2-carboxylic acid ethyl ester is a heterocyclic compound that contains an imidazole ring substituted with an iodine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4H-imidazole-2-carboxylic acid ethyl ester typically involves the iodination of an imidazole derivative followed by esterification. One common method involves the reaction of 4H-imidazole-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting 5-iodo-4H-imidazole-2-carboxylic acid is then esterified using ethanol and a dehydrating agent such as sulfuric acid to yield the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4H-imidazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include 5-substituted imidazole derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Ester Hydrolysis: The major product is 5-iodo-4H-imidazole-2-carboxylic acid.
Scientific Research Applications
5-Iodo-4H-imidazole-2-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-4H-imidazole-2-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The iodine atom and the imidazole ring play crucial roles in the binding interactions with the target molecules. The ethyl ester group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1H-imidazole-2-carboxylic acid ethyl ester
- 5-Bromo-4H-imidazole-2-carboxylic acid ethyl ester
- 5-Chloro-4H-imidazole-2-carboxylic acid ethyl ester
Uniqueness
5-Iodo-4H-imidazole-2-carboxylic acid ethyl ester is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electronegativity can lead to distinct binding affinities and selectivities compared to other halogen-substituted imidazole derivatives .
Properties
Molecular Formula |
C6H7IN2O2 |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
ethyl 5-iodo-4H-imidazole-2-carboxylate |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h2-3H2,1H3 |
InChI Key |
GLYHXYGYFICEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NCC(=N1)I |
Origin of Product |
United States |
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